molecular formula C13H21NO B502182 N-(tert-butyl)-N-(3-ethoxybenzyl)amine CAS No. 880803-97-4

N-(tert-butyl)-N-(3-ethoxybenzyl)amine

Cat. No.: B502182
CAS No.: 880803-97-4
M. Wt: 207.31g/mol
InChI Key: OQVWNEBBSFSMIK-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-(3-ethoxybenzyl)amine: is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a tert-butyl group and a 3-ethoxybenzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N-(3-ethoxybenzyl)amine typically involves the alkylation of tert-butylamine with 3-ethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production might involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions might target the benzyl group, converting it to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where the nitrogen atom attacks electrophilic centers.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: 3-ethoxybenzaldehyde, 3-ethoxybenzoic acid.

    Reduction: Saturated benzyl derivatives.

    Substitution: Various N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(tert-butyl)-N-(3-ethoxybenzyl)amine: can be used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its amine group.

    Medicine: Possible applications in drug development, particularly in the design of molecules that can interact with biological amines.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(tert-butyl)-N-(3-ethoxybenzyl)amine exerts its effects would depend on its specific application. Generally, the amine group can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions. The tert-butyl and ethoxybenzyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-N-benzylamine: Lacks the ethoxy group, making it less hydrophilic.

    N-(3-ethoxybenzyl)amine: Lacks the tert-butyl group, potentially altering its steric properties.

    N-(tert-butyl)-N-(4-methoxybenzyl)amine: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its electronic properties.

Uniqueness

The presence of both the tert-butyl and 3-ethoxybenzyl groups in N-(tert-butyl)-N-(3-ethoxybenzyl)amine makes it unique in terms of its steric and electronic properties, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-5-15-12-8-6-7-11(9-12)10-14-13(2,3)4/h6-9,14H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVWNEBBSFSMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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